![molecular formula C16H16F6N4O B2836237 N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide CAS No. 956779-82-1](/img/structure/B2836237.png)

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

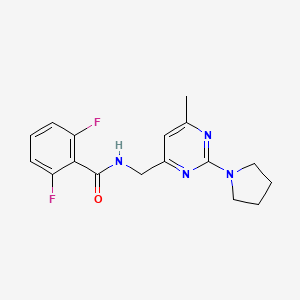

“N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives have been found to be potent growth inhibitors of drug-resistant bacteria .

Synthesis Analysis

The synthesis of pyrazole derivatives involves several steps. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring substituted with two trifluoromethyl groups . The IUPAC Standard InChI for this compound isInChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) . Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.0732 . The compound has a boiling point of 799.1±60.0 °C .科学的研究の応用

Novel Compound Synthesis and Material Applications

- Electroluminescence and OLED Efficiency : A study explored the synthesis of pyrazol-pyridine ligands and their application in orange-red iridium (III) complexes. These complexes demonstrated high phosphorescence quantum yields and were used in organic light-emitting devices (OLEDs) with exceptional performance, achieving a maximum external quantum efficiency of over 30% (Su et al., 2021).

Molecular Structure and Coordination Chemistry

- Coordination Chemistry : Research on bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands revealed their ability to form complexes with a wide range of transition metals. These complexes exhibit diverse coordination geometries, influencing the formation of various molecular architectures (Manzano et al., 2016).

- Electrocatalytic and Photoluminescent Properties : The study of self-assembled monolayers of bis(pyrazol-1-yl)pyridine-substituted thiols on Au(111) surfaces highlighted their potential in creating ordered layers with specific molecular orientations, which could be beneficial for developing advanced electrocatalytic and photoluminescent materials (Shen et al., 2008).

Catalysis and Reaction Mechanisms

- Catalytic Activity : Nickel complexes containing bis(pyrazol-1-ylmethyl)pyridine demonstrated significant catalytic activities in ethylene oligomerization and exhibited unusual Friedel−Crafts alkylation capabilities. These findings open avenues for the development of new catalysts in organic synthesis (Ojwach et al., 2009).

Photophysical Properties and Sensing

- Photophysical Properties : The synthesis and investigation of a novel aromatic carboxylic acid ligand and its Eu(III) and Tb(III) complexes revealed their strong luminescence properties. These compounds could serve as potential materials for sensing applications due to their significant luminescence and thermal stability (Tang et al., 2011).

作用機序

Target of Action

Similar compounds have been found to target proteins that are traditionally difficult to target .

Mode of Action

It is suggested that similar compounds may function as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies . These compounds can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Biochemical Pathways

Similar compounds have been used in the study of various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Similar compounds have shown a broad spectrum of biological activities .

将来の方向性

The future directions for “N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide” could involve further exploration of its potential as a growth inhibitor for drug-resistant bacteria . Additionally, the trifluoromethyl group is a common feature in FDA-approved drugs, suggesting potential pharmaceutical applications .

特性

IUPAC Name |

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F6N4O/c1-2-3-4-7-13(27)24-10-6-5-8-23-14(10)26-12(16(20,21)22)9-11(25-26)15(17,18)19/h5-6,8-9H,2-4,7H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHAXLSARONPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=C(N=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)

![3-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2836158.png)

![7-Bromo-2-oxabicyclo[4.1.0]heptane](/img/structure/B2836161.png)

![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2836172.png)

![7-[(4-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2836177.png)